(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide

Overview

Description

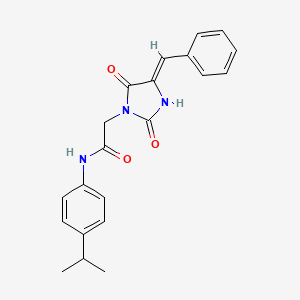

(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an imidazolidinone ring, a benzylidene group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidinone and benzaldehyde, often using a base such as sodium hydroxide or potassium carbonate.

Acetamide Formation: The final step involves the acylation of the imidazolidinone derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.

Reduction: Reduction of the imidazolidinone ring or the benzylidene group can yield various reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics facilitate the exploration of new chemical reactions and pathways. Researchers utilize this compound to develop novel synthetic methodologies that can lead to the creation of other functionalized derivatives.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The ability of this compound to interact with specific enzymes positions it as a candidate for drug development and biochemical research. Studies have indicated that it may modulate pathways involved in inflammation and cancer progression by inhibiting particular enzymes or receptors .

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties . The mechanism of action involves binding to enzyme active sites or modulating receptor functions, which could lead to significant biological effects. Its potential utility in treating various diseases makes it a subject of interest for pharmaceutical research.

Industry

Industrially, this compound could be applied in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its unique properties may also allow it to be utilized in formulating specialized products within sectors such as cosmetics and materials science.

Case Study 1: Enzyme Inhibition Studies

A study conducted on the enzyme inhibition properties of this compound revealed that the compound effectively inhibited certain enzymes related to inflammatory pathways. The results indicated that modifications to the benzylidene group could enhance binding affinity and specificity towards target enzymes.

Case Study 2: Anticancer Activity

Research focusing on the anticancer potential of this compound demonstrated promising results in vitro. The compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs .

Case Study 3: Material Science Applications

Investigations into the use of this compound in material science have shown that it can act as an effective UV filter. Its ability to absorb UV radiation makes it suitable for incorporation into cosmetic formulations aimed at protecting skin from harmful UV exposure .

Mechanism of Action

The mechanism by which (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to active sites, while the imidazolidinone ring can stabilize the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide

- (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-ethylphenyl)acetamide

- (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-tert-butylphenyl)acetamide

Uniqueness

Compared to similar compounds, (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets, potentially leading to different biological activities and applications.

Biological Activity

(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Compound Overview

Chemical Structure:

- IUPAC Name: 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

- Molecular Formula: C21H21N3O3

- CAS Number: 868237-75-6

The compound features an imidazolidinone ring, a benzylidene group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cancer progression. The benzylidene group may enhance binding affinity to enzyme active sites.

- Receptor Modulation: It may also interact with various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.3 |

| SH-SY5Y (neuroblastoma) | 12.7 |

| MCF7 (breast cancer) | 18.9 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in Molecules, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with the highest efficacy observed in neuroblastoma cells.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a histone deacetylase (HDAC) inhibitor. The findings suggested that it effectively inhibited HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism underscores its potential use in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide | Structure | Moderate anticancer activity |

| (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-tert-butylphenyl)acetamide | Structure | Lower anti-inflammatory effects |

The presence of the isopropyl group in our compound enhances its steric and electronic properties, potentially increasing its binding affinity to biological targets compared to other derivatives.

Properties

IUPAC Name |

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-14(2)16-8-10-17(11-9-16)22-19(25)13-24-20(26)18(23-21(24)27)12-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25)(H,23,27)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTLBBZPPZTNKG-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.